molecular formula C11H21NO2 B1385677 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 155535-54-9

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1385677
CAS No.: 155535-54-9
M. Wt: 199.29 g/mol
InChI Key: WCFIIKPYVOBJEQ-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H21NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .

Mode of Action

Piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . The specific interactions would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

The compound’s molecular weight (15721) suggests that it may have good bioavailability . The compound’s predicted density is 1.067±0.06 g/cm3, and its predicted boiling point is 309.8±15.0 °C .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the exact structure of the compound and the nature of its target.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored in a dry room at normal temperature .

Biochemical Analysis

Biochemical Properties

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain piperidine-containing enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . These interactions often result in changes in gene expression, which can have downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(hydroxymethyl)piperidine with 2,2-dimethylpropanoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 1-[4-(Carboxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one.

    Reduction: 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    1-[4-(Hydroxymethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of a dimethylpropan-1-one group.

    4-Piperidinemethanol: Lacks the dimethylpropan-1-one group, making it less bulky and potentially less active in certain reactions.

Uniqueness: 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylpropan-1-one group enhances its lipophilicity and may influence its interaction with biological membranes and proteins .

Biological Activity

Overview

1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, with the CAS number 155535-54-9 and molecular formula C11H21NO2, is a piperidine derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its unique structural features, which influence its interactions with various biological molecules and pathways.

The compound's structure includes a hydroxymethyl group and a dimethylpropanoyl moiety, contributing to its lipophilicity and potential bioactivity. The molecular weight is approximately 199.29 g/mol, and it exhibits significant reactivity in biochemical environments.

Enzyme Interaction

This compound has been shown to interact with several enzymes, particularly those involved in metabolic pathways. It can act as both an inhibitor and an activator depending on the enzyme context:

  • Enzyme Inhibition : The compound may inhibit certain piperidine-containing enzymes, impacting metabolic processes.
  • Enzyme Activation : In some cases, it may enhance enzyme activity, influencing cellular signaling pathways.

Cellular Effects

The compound influences various cellular functions by altering cell signaling pathways and gene expression. Its effects on cellular metabolism are significant, potentially leading to changes in cell proliferation and apoptosis.

Case Studies

  • Neuroprotective Effects : Recent studies have indicated that this compound exhibits neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing potential in reducing neuronal cell death through modulation of apoptotic pathways.
  • Anticancer Activity : Investigations into the anticancer potential of this compound revealed that it inhibits the growth of various cancer cell lines. For instance, a study reported that at concentrations ranging from 0.01 to 79.4 µM, the compound demonstrated significant antiproliferative activity against human cancer cell lines.
  • Cholinesterase Inhibition : Similar compounds have shown effectiveness as cholinesterase inhibitors, suggesting that this compound may have therapeutic applications in treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-[4-(Hydroxymethyl)piperidin-1-yl]ethanoneEthanol instead of dimethylpropanoyl groupModerate enzyme inhibition
4-PiperidinemethanolLacks bulky dimethylpropanoyl groupLower bioactivity compared to target
Isatin Mannich BasesIncorporate isatin moietyStrong cholinesterase inhibition

The molecular mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. This can lead to:

  • Alteration in Protein Function : Binding may change the conformation of proteins involved in signaling pathways.
  • Gene Expression Modulation : The compound may influence transcription factors that regulate gene expression related to cell survival and proliferation.

Properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFIIKPYVOBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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